Sibofimloc

説明

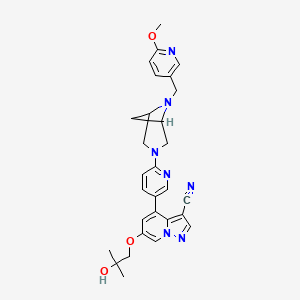

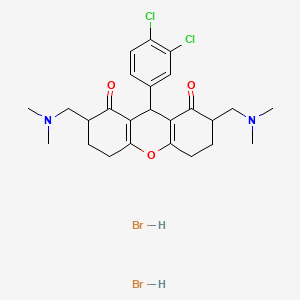

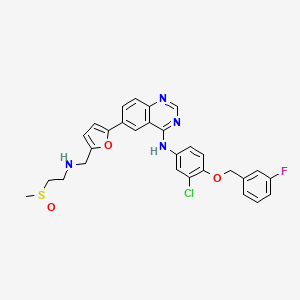

Sibofimloc, also known as VRT-1353385 and Antibiotic-202, is an Escherichia coli fimbrial (FimH) adhesin inhibitor . It is a first-in-class, orally administered, gut-restricted small molecule FimH-blocker designed to treat the underlying cause of Crohn’s disease (CD) and maintain patients in a non-inflammatory disease state .

科学的研究の応用

Treatment of Crohn’s Disease

Sibofimloc is being developed as a potential novel and important treatment option for Crohn’s disease . It is a first-in-class, orally administered, gut-restricted small molecule FimH-blocker designed to treat the underlying cause of Crohn’s disease and maintain patients in a non-inflammatory disease state .

Mechanism of Action

The mechanism of action of Sibofimloc involves blocking the adhesion of overabundant FimH-expressing bacteria to the gut wall . This effectively disarms these virulent bacteria without killing them, representing a highly selective strategy to suppress the potentially critical trigger of intestinal inflammation in Crohn’s disease patients without disturbing the overall composition of the gut microbiota .

Binding and Aggregation of FimH-expressing Bacteria

Sibofimloc has been shown to selectively bind and aggregate FimH-expressing bacteria in 65%-85% of ileal biopsies from Crohn’s disease patients . This aggregation of bacteria to Sibofimloc led to a strong decrease in inflammation and a general improvement of gut integrity .

Preservation of Gut Tissue Integrity

When used at therapeutically relevant doses, Sibofimloc preserved normal gut tissue integrity . This is an important aspect of its therapeutic potential, as it suggests that the drug can be used to manage Crohn’s disease without causing harm to the gut tissue.

Targeting the Gut Microbiome

Sibofimloc’s innovative mechanism of action targets the virulence factor FimH expressed on pathogenic gut bacteria from the Enterobacteriaceae family . This target has been validated by the application of Enterome’s unique and proprietary technologies .

Pharmacokinetic and Safety Study

A study was conducted to determine the pharmacokinetic and safety profiles of Sibofimloc following 13 days of 1500 mg twice daily oral administration in patients with Crohn’s disease . The study found that Sibofimloc was well tolerated and had a slightly higher plasma exposure and interpatient variability compared with what has been seen earlier in healthy subjects .

将来の方向性

特性

IUPAC Name |

1-[2,7-bis[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO11/c1-18(39)36-12-10-35(11-13-36)23-14-19(4-8-25-29(40)33(44)31(42)27(16-37)46-25)2-6-21(23)22-7-3-20(15-24(22)35)5-9-26-30(41)34(45)32(43)28(17-38)47-26/h2-3,6-7,14-15,25-34,37-38,40-45H,10-13,16-17H2,1H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHMWDMKUYVSQJ-VECBPBMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)CO)O)O)O)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#C[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=C2C=C(C=C5)C#C[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sibofimloc | |

CAS RN |

1616113-45-1 | |

| Record name | Sibofimloc [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616113451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sibofimloc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIBOFIMLOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OF00QZC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Sibofimloc interact with its target and what are the downstream effects?

A: Sibofimloc functions as a FimH blocker. FimH is an adhesive protein located on the tip of type 1 fimbriae of Escherichia coli and other Enterobacteriaceae. In individuals with Crohn's disease, invasive E. coli expressing FimH can bind to epithelial glycoproteins in the gastrointestinal tract. This binding facilitates bacterial adhesion and colonization, leading to the release of pro-inflammatory cytokines that contribute to intestinal inflammation. [, ] By blocking FimH, Sibofimloc aims to prevent this binding, thereby reducing bacterial adhesion and the subsequent inflammatory cascade.

Q2: What is known about the pharmacokinetics of Sibofimloc in patients with Crohn's disease?

A: Studies have shown that Sibofimloc exhibits low systemic absorption. Research involving patients with active Crohn's disease demonstrated that after oral administration of Sibofimloc at a dose of 1500 mg twice daily for 13 days, there was a slightly higher plasma exposure and interpatient variability compared to previous observations in healthy subjects. [] This suggests that the presence of Crohn's disease might influence the drug's pharmacokinetic profile. Further research is ongoing to fully elucidate the absorption, distribution, metabolism, and excretion of Sibofimloc in this patient population.

Q3: What is the current status of Sibofimloc's clinical development for Crohn's disease?

A: Based on the safety and pharmacokinetic data obtained from early-phase studies, Sibofimloc's clinical development program is progressing. Researchers have initiated a Phase 2 trial to investigate its efficacy as a postoperative maintenance therapy in patients with Crohn's disease. [] This trial aims to evaluate Sibofimloc's ability to prevent disease relapse following surgical resection in this patient population.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

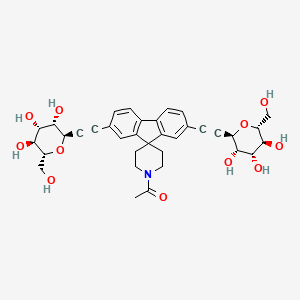

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)